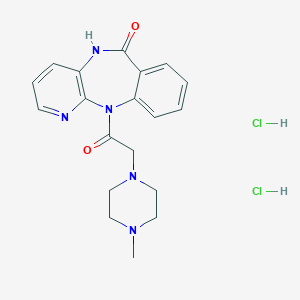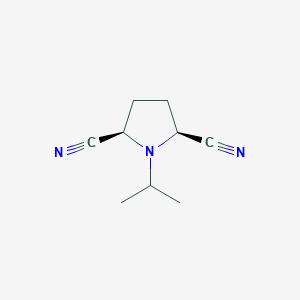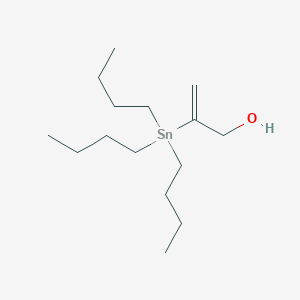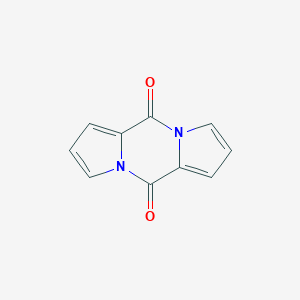
Letrozole-d4
概述
描述
Letrozole-d4 是 Letrozole 的氘代版本,Letrozole 是一种非甾体类芳香化酶抑制剂。 它在结构上与 Fadrozole 相关,主要用于研究应用,例如动力学同位素效应研究以及作为核磁共振 (NMR) 实验中的内标 .
科学研究应用
Letrozole-d4 因其独特的性质而广泛应用于科学研究。它的一些应用包括:
化学: 用作 NMR 光谱中的内标,用于研究反应机理和动力学。
生物学: 用于涉及酶动力学和代谢途径的研究。
医学: 用于药代动力学研究,以了解 Letrozole 的代谢和分布。
工业: 应用于新药物的开发以及质量控制流程 .
作用机制
Letrozole-d4 与 Letrozole 一样,是一种非甾体类 II 型芳香化酶抑制剂。它的作用原理是竞争性抑制芳香化酶,芳香化酶负责将雄激素转化为雌激素。这种抑制降低了体内雌激素水平,这对治疗激素受体阳性乳腺癌特别有用。 分子靶标包括芳香化酶的活性位点,this compound 在该位点结合并阻止转化过程 .
安全和危害
未来方向
Letrozole has been used in a wide range of infertility settings. It has been more than 20 years since the initial clinical trial of letrozole for ovulation induction . A deeper understanding of the reproductive neuroendocrine network governing hypothalamic gonadotropin-releasing hormone release can offer novel therapeutic targets for the treatment of female subfertility .
生化分析
Biochemical Properties
Letrozole-d4 interacts with the enzyme aromatase, a member of the cytochrome P450 family . It binds to the heme group of aromatase, inhibiting the conversion of androgens to estrogens . This competitive inhibition prevents the conversion of androstenedione to estrone and testosterone to estradiol . This compound has been found to interact with a variety of enzymes within the cytochrome (CYP) system .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the availability of estrogen, leading to the regression of estrogen-dependent tumors . In vitro studies have shown that this compound can induce endoplasmic reticulum stress, oxidative stress, and programmed cell death in the epithelial cells of the small intestine of adult male rats .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the active site of the aromatase enzyme, thereby blocking the electron transfer chain of CYP19A1 . This action prevents the conversion of androgens to estrogen, leading to a reduction in uterine weight and elevated leuteinizing hormone .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent anti-tumor effects in several animal models . Studies with MCF-7Ca xenografts have indicated that this compound could be more effective than other aromatase inhibitors
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in female rats, a 14-day dose of 1 mg/kg interrupted the ovarian cycle and significantly suppressed uterine weight
Metabolic Pathways
This compound is involved in the metabolic pathway of estrogen synthesis, where it inhibits the enzyme aromatase, preventing the conversion of androgens to estrogens . It has also been found to modify the expressions of Hsd17b13 and Cyp26a1, which led to the suppression of retinoic acid in the hepatocytes .
Transport and Distribution
Recent advancements in drug delivery systems, such as the development of Letrozole-loaded nano-formulations, have shown promise in enhancing the solubility, biostability, and targeted delivery of this compound .
准备方法
合成路线和反应条件
Letrozole-d4 的合成涉及将氘原子掺入 Letrozole 分子中。一种常见的方法包括在合成过程中使用氘代试剂。 例如,将 4-(氯(4-氰基苯基)甲基)苯甲酰胺与 1H-1,2,4-三唑缩合,然后在低温下用三氟乙酸酐脱水,可以改编为包含氘代试剂 .
工业生产方法
This compound 的工业生产通常涉及使用氘代起始原料的大规模合成。 该过程经过优化以确保高产率和纯度,通常涉及多个纯化步骤,例如重结晶和色谱法以去除任何非氘代杂质 .
化学反应分析
反应类型
Letrozole-d4 经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一种原子或原子团取代一个原子或原子团。
常用试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂,像氢化铝锂这样的还原剂,以及用于取代反应的各种亲核试剂。 条件通常涉及控制温度和惰性气氛以防止不希望的副反应 .
主要形成的产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,this compound 的氧化会导致羟基化衍生物的形成,而还原可以产生具有改变的药代动力学性质的氘代类似物 .
相似化合物的比较
类似化合物
一些与 Letrozole-d4 类似的化合物包括:
Anastrozole: 另一种用于治疗乳腺癌的非甾体类芳香化酶抑制剂。
Exemestane: 一种具有类似作用机制的甾体类芳香化酶抑制剂。
Formestane: 一种用于绝经后妇女的甾体类芳香化酶抑制剂。
Aminoglutethimide: 一种较旧的芳香化酶抑制剂,对类固醇生成具有更广泛的影响.
This compound 的独特性
This compound 因其氘代性质而独一无二,这在研究应用中提供了独特的优势。氘原子的存在增强了化合物的稳定性,并允许在 NMR 光谱和动力学同位素效应实验中进行更精确的研究。 这使得 this compound 成为学术和工业研究环境中宝贵的工具 .
属性
IUPAC Name |
4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJKCIUCZWXJDR-NMRLXUNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
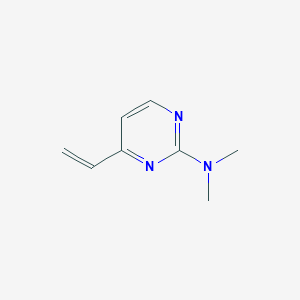
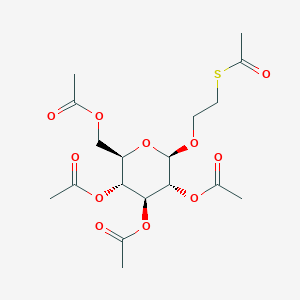
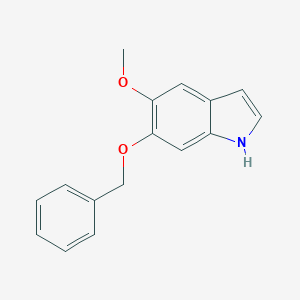
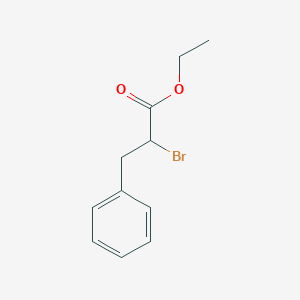


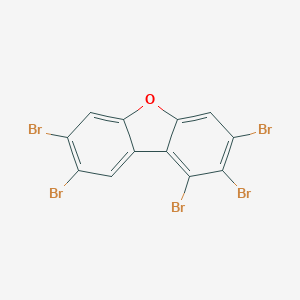
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)
